methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
Overview
Description
“Methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” is a chemical compound1. However, detailed information about this specific compound is not readily available.
Synthesis Analysis
The synthesis of similar compounds involves the use of 4- (hydroxymethyl) phenylboronic acid pinacol ester and p-nitrophenyl chloroformate as upstream raw materials1. However, the specific synthesis process for “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” is not provided in the available resources.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction2. However, the specific molecular structure analysis for “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” is not provided in the available resources.
Chemical Reactions Analysis
The compound could be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen3. However, the specific chemical reactions involving “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” are not provided in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 542.8±50.0 °C and a density of 1.25±0.1 g/cm31. However, the specific physical and chemical properties of “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” are not provided in the available resources.
Scientific Research Applications
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Organic Synthesis
- This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
- The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- The compound’s molecular electrostatic potential and frontier molecular orbitals have been studied using density functional theory (DFT) to clarify certain physical and chemical properties .
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Pharmaceutical Research
- Boronic acid compounds, such as this one, are often used in the organic synthesis of drugs . They are used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
- In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .
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Drug Delivery Systems
- Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .
- The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
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Material Science
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Suzuki-Miyaura Cross-Coupling Reactions
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Preparation of Aminothiazoles
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Preparation of JAK2 Inhibitors
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Diels-Alder Reactions
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Fluorescent Probes
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Chemical Intermediate
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Transesterification Reactions
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Preparation of γ-Secretase Modulators
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Preparation of Amino-Pyrido-Indol-Carboxamides
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Diels-Alder Reactions with Styrene and Trans-β-Nitrostyrene
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Fluorescent Probes
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Chemical Intermediate
Safety And Hazards
Similar compounds are harmful by inhalation, in contact with skin, and if swallowed4. However, the specific safety and hazards associated with “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE” are not provided in the available resources.
Future Directions
There is no specific information available on the future directions of “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE”. However, research into similar compounds continues to be a topic of interest in the field of chemistry5.
Please note that the information provided is based on the available resources and may not fully cover “methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE”. Further research may be needed to obtain more comprehensive and specific details.
properties
IUPAC Name |
methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPARROOLJVGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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